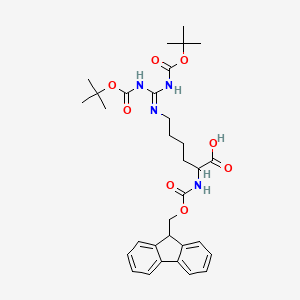
Ethyl-2-(2-Bromthiazol-5-yl)acetat
Übersicht
Beschreibung
Ethyl 2-(2-bromothiazol-5-yl)acetate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(2-bromothiazol-5-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2-bromothiazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-bromothiazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Ethyl-2-(2-Bromthiazol-5-yl)acetat wurde auf seine potenzielle Antitumor-Aktivität untersucht. Thiazol-Derivate, zu denen diese Verbindung gehört, wurden synthetisiert und auf ihre zytotoxische Wirkung auf verschiedene menschliche Tumorzelllinien untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt, was sie für die Entwicklung neuer Krebsmedikamente wertvoll macht .
Antibakterielle Aktivität
Der Thiazol-Rest ist bekannt für seine antimikrobiellen Eigenschaften. This compound kann als Thiazol-Derivat zur Synthese neuer Verbindungen mit potenzieller antimikrobieller Aktivität eingesetzt werden. Diese Anwendung ist entscheidend im Kampf gegen arzneimittelresistente Bakterien und bei der Entwicklung neuer Antibiotika .
Synthese von Schwefel-Medikamenten
Thiazole sind Schlüsselstrukturen bei der Synthese von Schwefel-Medikamenten. This compound könnte als Ausgangsstoff oder Zwischenprodukt bei der Herstellung dieser Medikamente dienen, die wichtig für die Behandlung bakterieller Infektionen sind .
Produktion von Bioziden und Fungiziden
Aufgrund seiner strukturellen Eigenschaften kann this compound zur Synthese von Bioziden und Fungiziden verwendet werden. Diese Verbindungen sind unerlässlich, um Nutzpflanzen vor Pilzinfektionen zu schützen und die Ernährungssicherheit zu gewährleisten .
Entwicklung von chemischen Reaktionsbeschleunigern
Die Reaktivität dieser Verbindung macht sie für die Verwendung bei der Herstellung von chemischen Reaktionsbeschleunigern geeignet. Diese Beschleuniger können chemische Reaktionen erheblich beschleunigen, was in verschiedenen industriellen und Forschungsanwendungen von Vorteil ist .
Herstellung von Farbstoffen
This compound kann an der Synthese von Farbstoffen beteiligt sein, insbesondere solchen, die den Thiazolring als Teil ihrer Struktur benötigen. Diese Farbstoffe finden Anwendungen in Textilien, Tinten und biologischen Färbungen .
Neuroprotektive Medikamentenentwicklung
Forschungen haben gezeigt, dass Thiazol-Derivate neuroprotektive Eigenschaften aufweisen. This compound könnte zur Entwicklung von Medikamenten verwendet werden, die Nervenzellen vor Schäden schützen, was besonders bei Erkrankungen wie Alzheimer und Parkinson relevant ist .
Synthese von antiviralen Medikamenten
Der Thiazolring ist in mehreren antiviralen Medikamenten vorhanden. This compound könnte eine Rolle bei der Synthese neuer antiviraler Wirkstoffe spielen, was im Kontext neu auftretender Viruserkrankungen immer wichtiger wird .
Wirkmechanismus
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(2-bromothiazol-5-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair mechanisms. The nature of these interactions often involves the binding of Ethyl 2-(2-bromothiazol-5-yl)acetate to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Ethyl 2-(2-bromothiazol-5-yl)acetate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(2-bromothiazol-5-yl)acetate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, such as nucleotides or amino acids. This inhibition can result in a decrease in the production of these biomolecules, thereby affecting cellular function. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate may influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-bromothiazol-5-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(2-bromothiazol-5-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-bromothiazol-5-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Ethyl 2-(2-bromothiazol-5-yl)acetate may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Ethyl 2-(2-bromothiazol-5-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. For example, the compound may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of Ethyl 2-(2-bromothiazol-5-yl)acetate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, Ethyl 2-(2-bromothiazol-5-yl)acetate may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
Ethyl 2-(2-bromothiazol-5-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Ethyl 2-(2-bromothiazol-5-yl)acetate may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWRDWAJQLFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709263 | |
| Record name | Ethyl (2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214833-98-4 | |
| Record name | Ethyl (2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)


![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)

